GPI 15427
Description
Overview of PARP Family and Biological Functions
The Poly(ADP-Ribose) Polymerase (PARP) family of enzymes plays a critical role in a variety of cellular functions, including the maintenance of genomic stability, DNA repair, and programmed cell death. These enzymes are involved in the post-translational modification of proteins through a process called ADP-ribosylation. This process is crucial for signaling DNA damage and recruiting other repair proteins to the site of injury.
PARP enzymes, particularly PARP-1, are activated by DNA strand breaks. Upon activation, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit the machinery necessary for DNA repair, particularly in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.
Rationale for PARP Inhibition in Disease States
The central role of PARP enzymes in DNA repair provides a strategic target for therapeutic intervention, especially in oncology. The rationale for PARP inhibition is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of two separate, but related, cellular pathways leads to cell death, whereas the loss of either pathway alone is not lethal.
In the context of cancer, many tumors harbor mutations in genes responsible for homologous recombination (HR), a major pathway for repairing double-strand DNA breaks. A well-known example is the mutation in the BRCA1 and BRCA2 genes. When PARP is inhibited in these HR-deficient cancer cells, single-strand breaks that would normally be repaired by the BER pathway are not addressed. These unrepaired single-strand breaks can then lead to the formation of double-strand breaks during DNA replication. Because the HR pathway is also deficient, the cell is unable to repair these double-strand breaks, leading to genomic instability and ultimately, cell death. Normal, healthy cells, which have a functional HR pathway, are less affected by PARP inhibition, creating a therapeutic window to selectively target cancer cells.
Introduction to GPI 15427 as a Poly(ADP-Ribose) Polymerase Inhibitor
This compound is a novel and potent inhibitor of PARP-1. It has been a subject of significant preclinical research due to its distinct chemical properties and its ability to modulate the activity of the PARP-1 enzyme at nanomolar concentrations. One of the key characteristics of this compound is its ability to cross the blood-brain barrier, a critical feature for a compound being investigated for the treatment of central nervous system (CNS) malignancies.
Research has demonstrated that this compound can enhance the antitumor effects of DNA-damaging agents. For instance, studies have shown that it significantly increases the efficacy of the alkylating agent temozolomide (B1682018) (TMZ) against various cancers, including those located in the brain nih.gov. Furthermore, this compound has been investigated as a radiosensitizer, where it has been shown to increase the effectiveness of radiation therapy in preclinical models of head and neck cancer nih.gov. These findings underscore the potential of this compound as a therapeutic agent, particularly in combination with other cancer treatments.
Detailed Research Findings
Preclinical studies have provided valuable insights into the activity and potential applications of this compound. In vitro experiments have confirmed its potent inhibitory effect on the PARP-1 enzyme. While a specific IC50 value is not consistently reported in publicly available literature, the compound is repeatedly described as a potent inhibitor active at nanomolar concentrations.
In vivo studies have further substantiated the therapeutic potential of this compound. In murine models of intracranial tumors, such as melanoma, glioblastoma, and lymphoma, the systemic administration of this compound in combination with temozolomide led to a significant increase in the life span of the tumor-bearing mice compared to treatment with either agent alone nih.gov.
Pharmacokinetic analyses have revealed that this compound has substantial oral bioavailability. Moreover, studies in rats have shown that the compound readily penetrates the blood-brain barrier, achieving significant concentrations in the brain relative to plasma levels nih.gov. This is a crucial characteristic for any drug intended to treat brain tumors.
Another area of investigation for this compound has been its anti-inflammatory properties. PARP-1 activation is known to play a role in inflammatory processes. Studies in rat models of colitis and intestinal ischemia/reperfusion injury have shown that this compound can ameliorate tissue damage by reducing inflammatory cell infiltration and the accumulation of poly(ADP-ribose) nih.gov.
Data Tables
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 10-((4-methylpiperazin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one |
| Molecular Formula | C₂₀H₂₀N₄O₂ |
| Molecular Weight | 348.40 g/mol |
Preclinical Research Highlights of this compound
| Study Type | Model | Key Findings | Reference |
| In Vivo | Murine intracranial melanoma, glioma, and lymphoma | Systemic administration with temozolomide significantly increased life span. | nih.gov |
| In Vivo | Xenograft model of human head and neck squamous cell carcinoma | Orally administered GPI-15427 significantly enhanced the tumor volume reduction effect of radiotherapy. | nih.gov |
| Pharmacokinetics | Sprague-Dawley rats | Demonstrated substantial oral bioavailability and penetration of the blood-brain barrier. | nih.gov |
| In Vivo | Rat models of colitis and shock | Ameliorated intestinal damage and exhibited anti-inflammatory effects. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
805242-85-7 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one |
InChI |
InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25) |
InChI Key |
DZRLVSOGARUEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GPI 15427 GPI-15427 GPI15427 |
Origin of Product |
United States |
Molecular Mechanisms of Gpi 15427 Action
Inhibition of PARP-1 and PARP-2 Activity
GPI 15427 functions as a potent inhibitor of both PARP-1 and PARP-2. nih.goveurekaselect.com Studies have shown that this compound can inhibit the activity of purified PARP-1 at nanomolar concentrations, with an IC50 of 31 nM. aacrjournals.org This inhibition of PARP activity is a key aspect of its mechanism, impacting various cellular functions, particularly those related to DNA repair.
Modulation of DNA Damage Response Pathways
Inhibition of PARP-1 and PARP-2 by this compound significantly modulates DNA damage response (DDR) pathways. nih.govresearchgate.net The DDR is a complex network of proteins that coordinate DNA repair and cell cycle checkpoints to prevent the transmission of damaged DNA to daughter cells. nih.govresearchgate.net PARP enzymes, particularly PARP-1, play a critical role in the detection and repair of DNA damage, especially single-strand breaks.
Impact on Single-Strand Break Repair (Base Excision Repair)
PARP-1 is a key component of the Base Excision Repair (BER) pathway, which is essential for repairing damaged bases and single-strand breaks (SSBs) induced by agents like methylating agents. aacrjournals.orgnih.govmdpi.com By inhibiting PARP-1, this compound hampers the BER process. aacrjournals.org This interruption, particularly after the removal of methylpurines, can lead to the generation of strand breaks. aacrjournals.org Repeated treatment with methylating agents and PARP-1 inhibitors can also down-regulate the transcription and delay the recovery of BER components in tumor cells, further contributing to sensitization to DNA damaging agents. aacrjournals.org
Effects on Double-Strand Break Repair Mechanisms
While primarily involved in SSB repair, PARP inhibition can also indirectly affect double-strand break (DSB) repair mechanisms. Unrepaired SSBs can collapse replication forks, leading to the formation of DSBs. nih.govmdpi.com These DSBs are typically repaired by pathways such as homologous recombination repair (HRR) or non-homologous end-joining (NHEJ). nih.gov PARP inhibitors can interfere with these processes, contributing to genomic instability and cell death, particularly in cells with pre-existing defects in HRR. mdpi.comcancernetwork.com
PARP Trapping Hypothesis
Beyond catalytic inhibition, PARP inhibitors can also "trap" PARP enzymes onto damaged DNA. mdpi.comcancernetwork.com These persistent PARP-DNA complexes can interfere with DNA replication, causing replication fork stalling and collapse, which in turn leads to DSBs. mdpi.com While some PARP inhibitors are known to induce PARP trapping, studies specifically examining this compound have suggested that its sensitizing effects may not primarily rely on this mechanism, at least in certain contexts, indicating that it might act on other PARP isoforms or possess alternative off-target effects. researchgate.net
Cellular Cycle Regulation and Apoptosis Induction
This compound influences cellular cycle regulation and can induce apoptosis. arvojournals.orgciteab.com Inhibition of PARP activity and the resulting accumulation of DNA damage can trigger cell cycle checkpoints, particularly leading to a G2/M arrest. nih.govresearchgate.net This arrest provides time for DNA repair, but if the damage is too extensive or the repair is inefficient due to PARP inhibition, it can lead to the induction of apoptosis, or programmed cell death. aacrjournals.orgarvojournals.org Studies have shown that this compound can prevent cell death induced by certain stressors, such as palmitate exposure in pericytes and endothelial cells. arvojournals.org
Influence on Key Signaling Molecules (e.g., Chk-1, p53)
This compound has been shown to influence key signaling molecules involved in the DNA damage response and cell cycle control, such as Chk-1 and p53. arvojournals.org The combination of methylating agents with this compound has been observed to increase the phosphorylation of both Chk-1 and p53. nih.goveurekaselect.comresearchgate.net Chk-1 (Checkpoint kinase 1) is a crucial kinase that plays a central role in the DNA damage checkpoint pathways, particularly in response to replication stress and SSBs. Phosphorylation of Chk-1 leads to cell cycle arrest, allowing for DNA repair. p53 is a tumor suppressor protein that, upon activation by DNA damage, can induce cell cycle arrest, DNA repair, or apoptosis. google.comoup.com Increased phosphorylation of these proteins indicates the activation of DDR signaling cascades in response to the DNA damage exacerbated by PARP inhibition by this compound. nih.goveurekaselect.comresearchgate.net
Oncological Research Applications of Gpi 15427
Chemosensitization Strategies in Cancer Therapy
Research has explored the capacity of GPI 15427 to enhance the effectiveness of various chemotherapy drugs across different cancer types. This chemosensitizing effect is primarily attributed to its role as a PARP inhibitor, interfering with DNA repair mechanisms in cancer cells and thereby increasing their vulnerability to chemotherapy-induced damage nih.govactanaturae.ru.
Potentiation of Alkylating Agents (e.g., Temozolomide)
This compound has been shown to increase the antitumor activity of alkylating agents, such as temozolomide (B1682018) (TMZ) medkoo.comactanaturae.ruaacrjournals.orgresearchgate.net. TMZ is a DNA methylating agent commonly used in the treatment of certain brain tumors and melanoma wikipedia.orgmims.com. The combination of this compound with TMZ has been investigated in various preclinical models, demonstrating enhanced efficacy compared to TMZ alone actanaturae.ruaacrjournals.orgresearchgate.net.
Efficacy in Central Nervous System Malignancies (e.g., Melanoma, Glioma, Lymphoma)
Studies have specifically examined the efficacy of this compound in potentiating TMZ against central nervous system (CNS) malignancies, including melanoma, glioma (such as glioblastoma multiforme), and lymphoma medkoo.comactanaturae.ruaacrjournals.orgresearchgate.net. Systemic administration of this compound has been shown to significantly increase the antitumor activity of TMZ in mouse models of these intracranial tumors medkoo.comaacrjournals.orgresearchgate.net. This enhanced efficacy is linked to this compound's ability to cross the blood-brain barrier medkoo.comaacrjournals.orgresearchgate.net.
In experimental models, the combination of this compound and TMZ led to significantly prolonged survival in tumor-bearing mice compared to treatment with either agent alone aacrjournals.orgresearchgate.net. For instance, in studies using intracranial murine B16 melanoma, L5178Y lymphoma, and human SJGBM2 glioblastoma multiforme xenografts in mice, the combined treatment significantly increased the lifespan of the animals aacrjournals.orgnih.gov. This compound also demonstrated an increase in the antimetastatic effect of TMZ in a melanoma model aacrjournals.orgnih.gov.
Data from these studies highlight the potential of this compound to improve outcomes in CNS tumors that are treated with TMZ. [See Table 1 for representative data on survival in CNS malignancy models.]
Table 1: Effect of this compound and Temozolomide Combination on Survival in Preclinical CNS Tumor Models
| Tumor Model (Location) | Treatment Group | Outcome Measure | Findings (vs. TMZ alone) | Source |
| B16 Melanoma (intracranial) | This compound + TMZ | Increased life span | Significantly increased life span. | aacrjournals.orgnih.gov |
| L5178Y Lymphoma (intracranial) | This compound + TMZ | Increased life span | Significantly increased life span. | aacrjournals.orgnih.gov |
| SJGBM2 Glioblastoma (intracranial) | This compound + TMZ | Prolonged survival | Significantly prolonged survival, effective where TMZ alone was ineffective. | aacrjournals.org |
| B16 Melanoma (intracranial) | Oral this compound + TMZ | Increased life span | Significantly increased life span. | researchgate.netnih.gov |
| L5178Y Lymphoma (intracranial) | Oral this compound + TMZ | Increased life span | Significantly increased life span. | researchgate.netnih.gov |
Efficacy in Other Solid Tumors
Beyond CNS malignancies, this compound has also shown potential in enhancing the activity of alkylating agents in other solid tumors. For example, studies involving subcutaneous B16 melanoma in mice demonstrated that this compound significantly enhanced the antitumor effect of TMZ aacrjournals.org. While research specifically detailed in the provided sources primarily focuses on CNS and gastrointestinal cancers, the mechanism of PARP inhibition suggests potential applicability in other solid tumor types sensitive to alkylating agents actanaturae.ru.
Synergy with Topoisomerase I Inhibitors (e.g., Irinotecan)
This compound has also been investigated for its synergistic effects with topoisomerase I (Topo I) inhibitors, such as irinotecan (B1672180) wikipedia.orgmims.comguidetopharmacology.orgwikidata.orgfishersci.ca. Irinotecan is a chemotherapy drug used to treat various cancers, including colorectal cancer wikipedia.org. Topo I inhibitors stabilize DNA cleavage complexes, leading to DNA breaks wikipedia.org. PARP inhibitors can enhance the cytotoxicity of Topo I inhibitors by interfering with the repair of these DNA breaks actanaturae.ru.
Efficacy in Gastrointestinal Cancers (e.g., Colon Carcinoma)
Preclinical studies have shown that this compound enhances the chemosensitivity of colon cancer cell lines to Topo I inhibitors like irinotecan and its active metabolite, SN-38 actanaturae.ruaacrjournals.orgresearchgate.netspandidos-publications.com. In mouse xenograft models of human colon carcinoma, including models resistant to SN-38 and TMZ, the combination of oral this compound with irinotecan significantly increased antitumor efficacy aacrjournals.orgresearchgate.net.
One study using HT-29 colon carcinoma xenografts in mice showed that this compound significantly increased the antitumor efficacy of irinotecan aacrjournals.org. Another study using both HT-29 and LoVo colon cancer xenografts demonstrated that this compound significantly enhanced the growth inhibition induced by the combination of irinotecan and TMZ, even causing tumor regression in some cases researchgate.net. [See Table 2 for representative data on the synergy of this compound with Irinotecan in colon cancer models.]
Table 2: Synergy of this compound with Irinotecan (or SN-38) in Preclinical Colon Cancer Models
| Cell Line/Tumor Model | Chemotherapy Agent(s) | This compound Effect | Findings | Source |
| HT-29 (in vitro) | SN-38 | Increased growth inhibitory effect (2-3-fold) | Enhanced sensitivity to SN-38. | aacrjournals.org |
| HT-29 (xenograft) | Irinotecan | Significantly increased antitumor efficacy (P<0.001) | Enhanced tumor growth inhibition. | aacrjournals.org |
| HT-29 (xenograft) | Irinotecan + TMZ | Significantly enhanced antitumor effect | Increased growth delay and enhanced inhibition compared to chemotherapy alone. | researchgate.net |
| LoVo (xenograft) | Irinotecan + TMZ | Significantly enhanced growth inhibition | Increased growth delay and tumor regression in all animals. | researchgate.net |
| Colon cancer cell lines | SN-38 | Increased antiproliferative effects (combination index <1) | Synergistic effect with SN-38. | spandidos-publications.comresearchgate.net |
Interactions with Platinum-Based Chemotherapy
While the provided search results primarily focus on interactions with alkylating agents and topoisomerase I inhibitors, PARP inhibitors, as a class, are known to interact with platinum-based chemotherapy agents actanaturae.ru. Platinum compounds, such as cisplatin, induce DNA damage, including interstrand cross-links, which are repaired by various pathways, including those involving PARP nih.govnih.govciteab.comciteab.com. Inhibition of PARP can impair the repair of platinum-induced DNA lesions, thereby enhancing their cytotoxic effects actanaturae.ru. Although specific detailed research findings on the combination of this compound with platinum-based chemotherapy were not extensively found within the provided snippets, the known mechanisms of PARP inhibitors suggest a potential for such interactions, which is an area of ongoing research for PARP inhibitors in general actanaturae.runih.gov.
Contextual Efficacy in BRCA-Deficient and Proficient Tumors
Poly(ADP-ribose) polymerase (PARP) inhibitors, including this compound, have garnered significant interest due to the concept of synthetic lethality, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations. HRR-deficient cells are highly dependent on alternative repair pathways like base excision repair (BER), in which PARP plays a key role, to fix single-strand breaks (SSBs). Inhibition of PARP in these cells leads to the accumulation of SSBs that collapse into double-strand breaks (DSBs) during replication, which the HRR-deficient machinery cannot effectively repair, resulting in cell death oncotarget.comimrpress.com.
Studies have explored the efficacy of PARP inhibitors in BRCA-deficient contexts. While PARP-1 inhibitors have shown the ability to kill BRCA1 mutant cells with high specificity in some instances, other studies in mouse mammary tumor models indicated minimal specificity irrespective of BRCA1 status medsci.org. In the context of ovarian cancer, the PARP inhibitor olaparib (B1684210) demonstrated a higher objective response rate in patients with BRCA mutations compared to those with wild-type BRCA and low loss of heterozygosity nih.gov.
This compound, which inhibits both PARP-1 and PARP-2, has been shown to increase sensitivity to methylating agents like temozolomide (TMZ) and Me-Lex in both PARP-1 proficient and deficient cells researchgate.net. However, the compound induced different cell cycle modulations depending on PARP-1 expression, specifically provoking a G2/M arrest only in PARP-1 silenced cells researchgate.net. Preclinical xenograft models have demonstrated that this compound can enhance the antitumor activity of TMZ against intracranial melanoma, glioma, and lymphoma researchgate.netactanaturae.rud-nb.info.
Radiosensitization in Cancer Treatment
This compound has been investigated for its ability to enhance the effectiveness of radiotherapy in cancer treatment. The rationale behind combining PARP inhibitors with radiation lies in the critical role of PARP in repairing DNA damage induced by ionizing radiation imrpress.comaacrjournals.orgnih.gov. By inhibiting PARP, this compound can impede the repair of radiation-induced DNA lesions, leading to increased DNA damage accumulation and enhanced cell death imrpress.comfrontiersin.org.
Studies have indicated that inhibition of PARP-1 can represent a potential strategy to improve radiotherapy outcomes aacrjournals.orgaacrjournals.org. This compound has been shown to induce significant sensitization to radiotherapy frontiersin.orgmedkoo.comvirtualtrials.orgfrontiersin.orgnih.gov.
Enhancement of Radiotherapy Efficacy in Xenograft Models (e.g., Head and Neck Cancer)
Preclinical studies using xenograft models have provided evidence for the radiosensitizing effects of this compound. In a mouse xenograft model of human head and neck squamous cell carcinoma (HNSCC), intravenous administration of this compound significantly enhanced the anti-tumor efficacy of radiotherapy aacrjournals.org. Orally administered this compound also demonstrated significant sensitization to radiotherapy in a human HNSCC xenograft model nih.gov.
In these studies, treatment with this compound in combination with radiation significantly reduced tumor volume compared to radiation alone or control groups frontiersin.orgaacrjournals.org. Furthermore, cells from the combined treatment group exhibited significantly elevated mean tail moments in comet assays, indicative of increased DNA double-strand break damage, and enhanced apoptosis both in vitro and in vivo frontiersin.orgnih.gov. These findings suggest that this compound enhances the susceptibility of HNSCC tumors to radiation therapy frontiersin.org.
A summary of findings in a head and neck cancer xenograft model is presented in the table below:
| Treatment Group | Effect on Tumor Volume (vs. Control) | DNA Damage (Comet Assay Tail Moment) (vs. Radiation Alone) | Apoptosis (vs. Radiation Alone) |
| Vehicle | - | - | - |
| This compound Alone | Minimal effect | - | - |
| Radiation Alone | Reduced | Baseline | Baseline |
| This compound + Radiation | Significantly Reduced frontiersin.orgaacrjournals.org | Significantly Elevated frontiersin.orgnih.gov | Enhanced frontiersin.orgnih.gov |
Angiogenesis Modulation and Anti-Angiogenic Effects
Beyond its role in DNA repair, research suggests that PARP inhibitors, including this compound, may also exert anti-angiogenic effects nih.govnih.govresearchgate.netmdpi.comtorvergata.itresearchgate.net. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.
In vitro studies have investigated the impact of this compound on endothelial cells, which are key components of blood vessels. Exposure of human endothelial cells to this compound was found to induce a rapid decrease in the expression of syndecan-4 (SDC-4), a transmembrane protein involved in modulating cell signaling during angiogenesis and playing a role in endothelial cell migration and adhesion nih.gov. Additionally, treatment with this compound led to a reduction in the inhibitor of DNA binding-1 (Id-1), a transcription factor also implicated in controlling endothelial functions nih.gov.
Furthermore, this compound has been shown to inhibit the formation of tube-like structures by endothelial cells in matrigel, a process that mimics capillary formation during angiogenesis researchgate.net. Concentrations of this compound as low as 0.5 µM markedly inhibited tube formation, and at 1 µM, tube formation was abrogated researchgate.net. This effect was not attributed to direct cytotoxicity, as cells remained viable researchgate.net. These findings suggest that the inhibitory effect of this compound on angiogenesis may be linked to the reduced activity of specific transcription factors that regulate the expression of molecules required for endothelial cell functions during this process nih.gov.
Overcoming Drug Resistance in Cancer Cells
Drug resistance is a major challenge in cancer therapy. PARP inhibitors like this compound have shown potential in overcoming resistance to certain chemotherapeutic agents, particularly those that induce DNA damage imrpress.comactanaturae.ruaacrjournals.orgnih.gov.
The ability of this compound to potentiate the effects of DNA-damaging agents is primarily linked to its inhibition of DNA repair pathways. Many chemotherapies exert their cytotoxic effects by damaging cancer cell DNA. Resistance can arise when cancer cells upregulate their DNA repair mechanisms. By inhibiting PARP-mediated repair, this compound can prevent the efficient repair of chemotherapy-induced DNA lesions, thereby enhancing the cytotoxic effects of these drugs imrpress.comaacrjournals.org.
Preclinical studies have demonstrated that this compound can enhance the antitumor activity of temozolomide (TMZ), an alkylating agent commonly used to treat brain tumors and melanoma researchgate.netactanaturae.rud-nb.infod-nb.infoaacrjournals.org. This potentiation is thought to occur by blocking the BER pathway that removes N-methylpurines generated by TMZ d-nb.info. This compound has also been shown to increase the efficacy of irinotecan, a topoisomerase I inhibitor, against colon cancer in mouse models researchgate.net.
The potentiation of chemotherapy by this compound suggests a mechanism by which it can help overcome intrinsic or acquired drug resistance in various cancer types by interfering with the DNA repair processes that contribute to survival in the face of genotoxic stress.
Investigational Therapeutic Roles Beyond Oncology
Anti-Inflammatory and Immunomodulatory Effects
GPI 15427 has demonstrated potent anti-inflammatory and immunomodulatory effects in various experimental models. As a potent inhibitor of PARP-1, an enzyme implicated in inflammation, this compound is able to dampen inflammatory responses. nih.govnih.govnih.gov Studies have shown that post-injury administration of this compound can exert significant anti-inflammatory effects by reducing inflammatory cell infiltration and histological injury. nih.govnih.gov This activity has also been associated with a delay in the development of clinical signs of inflammation in in vivo models. nih.govnih.gov Furthermore, treatment with this compound has been shown to diminish the accumulation of poly(ADP-ribose) in affected tissues, a marker of PARP-1 activation. nih.govnih.gov The modulation of the inflammatory response by inhibiting the PARP pathway highlights the potential of this compound as an anti-inflammatory agent. uni-freiburg.de
Amelioration of Intestinal Ischemia/Reperfusion Injury
Intestinal ischemia/reperfusion (I/R) injury is a significant clinical problem. Research in rat models of gut injury, specifically splanchnic artery occlusion (SAO) shock which mimics intestinal I/R, has shown that this compound can ameliorate intestinal damage. nih.govnih.gov The anti-inflammatory effects of this compound, including reduced inflammatory cell infiltration and histological injury, contribute to this amelioration. nih.gov Treatment with this compound demonstrated anti-inflammation activity against damage caused by intestinal I/R. nih.gov Notably, the beneficial effects of this compound were observed even when administered after the induction of damage by ischemia reperfusion through occlusion of the splanchnic artery. nih.gov This protective effect is also linked to the reduction of poly(ADP-ribose) accumulation in the ileum of SAO-shocked rats following this compound treatment. nih.govnih.gov
Attenuation of Colitis and Associated Inflammation
This compound has also shown efficacy in attenuating colitis and the inflammation associated with it. In rat models of colitis induced by dinitrobenzene sulfonic acid (DNBS), this compound treatment ameliorated intestinal damage. nih.govnih.gov Similar to its effects in I/R injury, this compound demonstrated strong anti-inflammatory effects in DNBS-induced colitis, reducing inflammatory cell infiltration and histological injury, and delaying the onset of clinical signs. nih.govnih.gov The anti-inflammatory activity against damage caused by colitis was evident. nih.gov Treatment with this compound diminished the accumulation of poly(ADP-ribose) in the colons of DNBS-treated rats. nih.govnih.gov Inhibition of ADP ribosylation, the process catalyzed by PARP, has been found to be sufficient to prevent disease in rodent models resembling Crohn's disease-like colitis. nih.gov
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)
Modulating the production of pro-inflammatory cytokines is a key aspect of controlling inflammation. Tumor necrosis factor-alpha (TNF-α) is a prominent pro-inflammatory cytokine involved in various inflammatory processes. Studies have indicated that this compound can influence TNF-α levels. In a diabetic rat model, treatment with this compound reduced the accumulation of TNF-α in both the sciatic nerve and spinal cord. biorbyt.com In this model, TNF-α concentrations were found to correlate with deficits in nerve conduction velocity and levels of nitrotyrosine, a marker of nitrosative stress. biorbyt.com Furthermore, in diabetic rats, increased renal concentrations of TNF-α were observed, and these increases were either completely or partially prevented by this compound administration. uni.lu The excretion of TNF-α in the urine of diabetic rats was also prevented by this compound. uni.lu These findings suggest that this compound can regulate the production or accumulation of TNF-α in certain pathological conditions.
Table 1: Effect of this compound on TNF-α Accumulation in Diabetic Rats
| Tissue | Condition | TNF-α Accumulation (Fold Change vs Control) | Effect of this compound Treatment | Citation |
| Sciatic Nerve | Diabetes (12 weeks) | 3.1-fold increase | Reduced | biorbyt.com |
| Spinal Cord | Diabetes (12 weeks) | 6.5-fold increase | Reduced | biorbyt.com |
| Renal Cortex | Diabetes | Increased | Completely or partially prevented | uni.lu |
| Urine | Diabetes | Increased Excretion | Prevented | uni.lu |
Neuroprotection and Neurological Applications
This compound has demonstrated neuroprotective effects in models of neurological injury and disease, particularly those involving ischemia/reperfusion and endoplasmic reticulum stress. As a PARP inhibitor, it contributes to neuroprotection following insults to the nervous system. uni.lu
Mitigation of Retinal Ischemia/Reperfusion Injury
Retinal ischemia/reperfusion (I/R) injury can lead to significant neurodegeneration and vision loss. Studies investigating the effects of this compound in mouse models of retinal I/R injury have shown its neuroprotective capabilities. uni.lu In these models, ischemia was induced by elevating intraocular pressure, followed by reperfusion. uni.lu Administration of this compound inhibited the activation of PARP induced by retinal I/R. uni.lu Crucially, this compound significantly inhibited the neurodegeneration resulting from I/R injury and prevented the increase in TUNEL-positive cells, which are indicative of cell death. uni.lu Histopathological assessments, including TUNEL assays and histological analyses, were used to evaluate the extent of injury and the protective effects of this compound. uni.lu this compound also inhibited glial cell activation induced by retinal I/R. uni.lu
Table 2: Effect of this compound on Retinal Injury Markers in I/R Model
| Marker | Condition | Effect of I/R Injury | Effect of this compound Treatment | Citation |
| PARP Activation | Retinal I/R | Increased | Inhibited | uni.lu |
| Neurodegeneration | Retinal I/R | Observed | Significantly inhibited | uni.lu |
| TUNEL-positive cells | Retinal I/R | Increased | Prevented | uni.lu |
| Glial Cell Activation | Retinal I/R | Increased | Inhibited | uni.lu |
Suppression of Endoplasmic Reticulum Stress in Neurodegeneration
Endoplasmic reticulum (ER) stress is implicated in the pathogenesis of various neurodegenerative conditions. Research suggests that this compound's neuroprotective effects after retinal I/R injury are at least partly mediated by the suppression of ER stress. uni.lu In the context of retinal I/R, this compound was found to inhibit the activation of the PERK-eIF2α-CHOP pathway and the over-expression of Bip, key components of the ER stress response. uni.lu While it inhibited these aspects of ER stress, it did not suppress I/R-induced CHOP over-expression or the degeneration of retinal capillaries. uni.lu The association between the suppression of PERK-eIF2α-CHOP activation and Bip over-expression and the neuroprotective effects of this compound highlights the role of ER stress modulation in its neurological applications. uni.lu Additionally, this compound has been shown to reduce diabetes-induced retinal endoplasmic reticulum stress.
Table 3: Effect of this compound on ER Stress Markers in Retinal I/R
| ER Stress Marker | Condition | Effect of Retinal I/R | Effect of this compound Treatment | Citation |
| PERK-eIF2α-CHOP Activation | Retinal I/R | Increased | Inhibited | uni.lu |
| Bip Over-expression | Retinal I/R | Increased | Inhibited | uni.lu |
| CHOP Over-expression | Retinal I/R | Increased | Not suppressed | uni.lu |
| Retinal ER Stress | Diabetes | Increased | Reduced |
Attenuation of Glial Cell Activation
Studies have indicated that this compound may play a role in attenuating glial cell activation. In a study investigating its effects on retinal ischemia/reperfusion (I/R) injury in mice, this compound was shown to inhibit retinal I/R-induced glial cell activation. nih.govx-mol.compatsnap.com This effect was associated with the drug's ability to suppress the activation of the PERK-eIF2α-CHOP pathway and Bip over-expression, suggesting a potential mechanism involving the inhibition of endoplasmic reticulum stress. nih.govx-mol.com Glial cells, including astrocytes and microglia, become activated in response to various insults in the central and peripheral nervous systems, contributing to neuroinflammation and tissue damage. scielo.br The ability of this compound to counteract this activation suggests potential therapeutic applications in conditions where glial activation plays a significant role.
Counteraction of Diabetic Peripheral Neuropathy Manifestations
Research in animal models of diabetes has demonstrated that this compound can counteract several manifestations of diabetic peripheral neuropathy (DPN). In streptozotocin-diabetic rats, treatment with this compound alleviated diabetes-induced motor and sensory nerve conduction slowing and axonal atrophy of large myelinated fibers. nih.govoup.com It also reduced increased concentrations of nitrotyrosine (NT) and tumor necrosis factor-alpha (TNF-α) in the sciatic nerve and spinal cord, which are implicated in the pathogenesis of DPN. nih.govoup.com Similarly, in the Akita mouse model of Type 1 diabetes, this compound treatment was associated with reduced diabetes-related axonal atrophy and alleviated deficits in sensory nerve conduction velocity, thermal and mechanical hypoalgesia, and tactile allodynia. frontiersin.orgnih.govnih.govresearchgate.net These neuroprotective effects were observed independently of changes in blood glucose levels. nih.govnih.gov
Data from studies on the effects of this compound on nerve conduction velocity and axonal atrophy in diabetic models include:
| Model | Treatment | Motor Nerve Conduction Velocity (MNCV) | Sensory Nerve Conduction Velocity (SNCV) | Axonal Atrophy |
| Streptozotocin-diabetic rat | This compound | Counteracted slowing nih.govoup.com | Counteracted slowing nih.govoup.com | Counteracted nih.govoup.com |
| Akita mouse (Type 1 DM) | This compound | Less severe deficit nih.govnih.gov | Alleviated deficit nih.govnih.gov | Counteracted nih.govnih.gov |
These findings suggest that PARP activation plays a significant role in the development of DPN and that its inhibition by compounds like this compound could be a viable therapeutic strategy. nih.govoup.comnih.govnih.gov
Nephroprotection and Renal Disease Management
This compound has also shown promise in the context of nephroprotection and the management of renal disease, particularly diabetic nephropathy. Studies have highlighted its ability to counteract various pathological changes associated with diabetic kidney disease. nih.govnih.govnih.gov
Alleviation of Diabetic Nephropathy Manifestations
In long-term streptozotocin-diabetic rats, this compound treatment partially prevented the increase in urinary albumin excretion and urinary albumin/creatinine ratio, key indicators of diabetic nephropathy. nih.govnih.govnih.gov It also counteracted the diabetes-associated increase in renal cortex poly(ADP-ribosyl)ated protein levels, suggesting that its protective effects are linked to PARP inhibition. nih.govnih.gov Furthermore, this compound treatment partially prevented the increase in urinary isoprostane and 8-hydroxy-2'-deoxyguanosine (B1666359) excretion, markers of oxidative stress and DNA damage, respectively. nih.govnih.gov In the Akita mouse model, while this compound treatment alleviated kidney hypertrophy, it did not significantly reduce albuminuria. nih.govnih.gov
Reduction of Renal Hypertrophy
Renal hypertrophy, an enlargement of the kidneys, is a common feature of diabetic nephropathy. physiology.org Studies in diabetic Akita mice have shown that treatment with this compound resulted in less severe kidney hypertrophy compared to untreated diabetic mice. nih.govnih.gov This finding suggests a protective effect of PARP inhibition on kidney size in the context of diabetes.
Modulation of Renal Inflammatory and Fibrotic Markers
This compound has been shown to modulate several markers associated with renal inflammation and fibrosis, processes central to the progression of chronic kidney disease and diabetic nephropathy. mdpi.comfrontiersin.orgkrcp-ksn.orgijbs.com In streptozotocin-diabetic rats, this compound treatment counteracted the diabetes-induced accumulation of transforming growth factor-beta 1 (TGF-β1), vascular endothelial growth factor (VEGF), and fibronectin in the renal cortex. nih.govnih.govnih.gov TGF-β1 and fibronectin are significant mediators of renal fibrosis. nih.govnih.govnih.govmdpi.comijbs.com While this compound partially prevented the increase in renal concentrations of TNF-α and monocyte chemoattractant protein-1 (MCP-1), and urinary TNF-α excretion in diabetic rats, these levels often remained elevated compared to non-diabetic controls. nih.govoup.com The compound did not, however, suppress the accumulation of soluble intercellular adhesion molecule-1 and nitrotyrosine in the renal cortex of diabetic rats. nih.govnih.govnih.gov
Data on the effect of this compound on renal markers in diabetic rat models include:
| Marker | Diabetic Rats (Untreated) | Diabetic Rats + this compound |
| Renal Poly(ADP-ribosyl)ated proteins | Increased nih.govnih.gov | Partially suppressed nih.govnih.gov |
| Urinary Albumin Excretion | Increased nih.govnih.govnih.gov | Partially prevented nih.govnih.govnih.gov |
| Urinary Albumin/Creatinine Ratio | Increased nih.govnih.gov | Partially prevented nih.govnih.gov |
| Urinary Isoprostane Excretion | Increased nih.govnih.gov | Reduced nih.govnih.gov |
| Urinary 8-hydroxy-2'-deoxyguanosine Excretion | Increased nih.govnih.gov | Reduced nih.govnih.gov |
| Renal TGF-β1 Concentration | Increased nih.govnih.govnih.gov | Counteracted nih.govnih.govnih.gov |
| Renal VEGF Concentration | Increased nih.govnih.govnih.gov | Counteracted nih.govnih.govnih.gov |
| Renal Fibronectin Concentration | Increased nih.govnih.govnih.gov | Counteracted nih.govnih.govnih.gov |
| Renal TNF-α Concentration | Increased nih.govoup.com | Reduced, but elevated nih.govoup.com |
| Renal MCP-1 Concentration | Increased nih.govoup.com | Reduced, but elevated nih.govoup.com |
| Urinary TNF-α Excretion | Increased nih.govoup.com | Partially prevented nih.govoup.com |
| Renal Soluble ICAM-1 Concentration | Increased nih.govnih.govnih.gov | Not suppressed nih.govnih.govnih.gov |
| Renal Nitrotyrosine Concentration | Increased nih.govnih.govnih.gov | Not suppressed nih.govnih.govnih.gov |
These findings collectively suggest that this compound, through PARP inhibition, can mitigate several key aspects of diabetic nephropathy, including markers of kidney damage, oxidative stress, and the accumulation of pro-fibrotic factors.
Pharmacological and Preclinical Study Considerations
Advanced Methodologies in Research
Advanced methodologies are crucial for elucidating the mechanisms of action and preclinical profile of compounds like GPI 15427. These techniques provide detailed insights into cellular processes, molecular interactions, tissue-level changes, and compound distribution.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a widely used technique in the study of cellular responses to therapeutic agents, including the analysis of cell cycle distribution and the induction of apoptosis. In preclinical investigations involving this compound, flow cytometry has been employed to assess its impact on these fundamental cellular processes. Studies have evaluated apoptosis or cell cycle analysis through the analysis of DNA content using flow cytometry aacrjournals.org. This method allows for the quantitative determination of cell populations in different phases of the cell cycle (G1, S, G2/M) and the detection of apoptotic cells based on characteristic changes in DNA content and membrane integrity, often using stains like propidium (B1200493) iodide (PI) or Annexin V-FITC spandidos-publications.com. Flow cytometric analysis has been used to assess G2/M arrest induced by this compound, particularly in the context of its interaction with other agents spandidos-publications.comresearchgate.net. For instance, silencing of PARP-1 or treatment with this compound has been shown to induce cell accumulation at the G2/M phase of the cell cycle in certain cell lines researchgate.net. Apoptosis has also been analyzed by staining with Annexin V-FITC and PI followed by FACS analysis to identify early and late apoptotic cell populations spandidos-publications.com.
Molecular and Biochemical Assays (e.g., Western Blot, ELISA)
Molecular and biochemical assays are essential for examining the expression levels of proteins and the concentrations of specific biomarkers in biological samples. Western blot analysis has been utilized in studies of this compound to evaluate the expression of poly(ADP-ribosyl)ated proteins, which serves as an indicator of PARP activity mdpi.comoup.comnih.govoup.comarvojournals.org. Changes in the levels of other proteins, such as COX-2, iNOS, and nitrated proteins, have also been assessed using Western blot in the context of this compound treatment mdpi.comarvojournals.org.
Enzyme-linked immunosorbent assay (ELISA) is another key technique used to quantify the levels of specific molecules, such as inflammatory cytokines and markers of oxidative/nitrosative stress. ELISA has been applied to measure the concentrations of inflammatory mediators like CINC-3 in tissues mdpi.com. Furthermore, ELISA has been used to determine the levels of nitrotyrosine (NT), TNF-α, and nitrite/nitrate in sciatic nerve and spinal cord samples, providing insights into the compound's effects on inflammatory and oxidative pathways in models of diabetic neuropathy oup.comnih.govoup.com.
A commercially available kit has been used to assess PARP-1 activity based on the measure of radiolabeled NAD+ incorporation aacrjournals.org. This biochemical assay allows for the direct measurement of the enzymatic activity of purified PARP-1 protein in the presence of this compound, helping to determine its inhibitory potency aacrjournals.org.
Histopathological and Immunochemical Analyses
Histopathological and immunochemical analyses provide crucial information about tissue morphology, cellular changes, and the spatial distribution of specific proteins or markers within tissues. Histopathological examination, often involving hematoxylin (B73222) and eosin (B541160) staining, has been used to assess tissue injury and morphological alterations in response to treatments including this compound. For example, this method was used to evaluate intestinal damage in rat models researchgate.net.
Immunohistochemical staining allows for the visualization of specific antigens within tissue sections using antibodies. This technique has been employed to assess the accumulation of poly(ADP-ribose) in intestinal and renal tissues, demonstrating the inhibitory effect of this compound on PARP activity in vivo oup.comnih.govresearchgate.net. Double-label fluorescent immunohistochemistry has also been used to determine the localization of nitrotyrosine in the peripheral nervous system oup.comnih.gov. Immunofluorescent staining techniques have been applied to visualize specific cellular components and markers of DNA damage or cellular structures, such as γH2AX, TRF1, and α-tubulin nih.govresearchgate.netresearchgate.net.
Mass Spectrometry-Based Compound Quantification
Mass spectrometry-based methods are indispensable for the identification and quantification of compounds in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been extensively used to quantify the levels of this compound in various biological samples, including plasma, brain, and heart tissues aacrjournals.orgresearchgate.netresearchgate.netnih.gov. This is particularly important in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion profile of the compound. LC-MS/MS analysis of this compound levels in plasma and brain has been conducted in animal models after both intravenous and oral administration to assess its bioavailability and ability to cross the blood-brain barrier researchgate.netnih.gov.
Co-immunofluorescence for Telomere Dysfunction Induced Foci (TIFs)
Co-immunofluorescence is a powerful imaging technique used to visualize the co-localization of two or more different proteins or cellular components within a cell or tissue. This method is particularly valuable for studying the formation of protein complexes or the recruitment of repair factors to specific cellular structures, such as telomeres.
In the context of this compound research, co-immunofluorescence has been utilized to investigate the formation of Telomere Dysfunction Induced Foci (TIFs). TIFs are nuclear foci containing DNA damage response proteins, such as γH2AX, that accumulate at dysfunctional telomeres, often marked by proteins like TRF1 researchgate.netresearchgate.net. By performing co-immunofluorescence staining for markers like γH2AX and TRF1, researchers can assess the extent of telomere damage and the activation of DNA damage response pathways at telomeres.
Studies have used co-immunofluorescence against γH2AX and TRF1 to examine TIF formation in cells treated with agents that induce telomere damage, such as G-quadruplex ligands, in the presence or absence of PARP inhibitors like this compound researchgate.netresearchgate.net. Deconvolution microscopy and confocal scanning microscopy are often employed to capture high-resolution images and analyze the co-localization of these markers researchgate.netresearchgate.net. This approach has helped to demonstrate how PARP inhibition can influence the cellular response to telomeric DNA damage.
Future Directions and Research Perspectives
Exploration of Novel Combination Therapies
A significant area of future research for GPI 15427 involves its use in novel combination therapies. Preclinical studies have already indicated that this compound can enhance the efficacy of established chemotherapeutic agents. For instance, the combination of this compound with temozolomide (B1682018) (TMZ) has shown increased antitumor activity in murine models of melanoma, lymphoma, and glioblastoma multiforme, leading to significantly increased lifespan compared to monotherapy. cancernetwork.com Oral administration of this compound has also been shown to increase the antitumor efficacy of irinotecan (B1672180) against colon carcinomas in xenograft models. aacrjournals.org Furthermore, this compound has demonstrated the ability to enhance the antiproliferative effects of both TMZ and SN-38 (the active metabolite of irinotecan) in human colon cancer cell lines, exhibiting synergistic effects when combined with both agents. aacrjournals.orgcapes.gov.br
Beyond chemotherapy, research suggests potential combinations with radiotherapy. This compound has been shown to enhance the susceptibility of head and neck squamous cell carcinoma (HNSCC) tumors to radiation therapy in preclinical models, resulting in decreased tumor volume and heightened DNA damage and apoptosis. frontiersin.org This highlights the potential for combining PARP inhibition with radiation to exploit synthetic lethality in cancer cells. frontiersin.orgfrontiersin.org
Future research should explore additional combinations, potentially including other targeted therapies and immunotherapies. Given that PARP inhibitors can influence the tumor microenvironment and immune response, investigating combinations with immune checkpoint inhibitors or anti-angiogenic agents could be fruitful. spandidos-publications.comresearchgate.net Preclinical data indicating this compound's anti-angiogenic effects in PARP-1-knockout mice further support the rationale for combining it with anti-angiogenic strategies. spandidos-publications.comresearchgate.netcardiff.ac.uk The goal is to identify combinations that overcome resistance mechanisms, enhance therapeutic efficacy, and potentially expand the range of treatable tumor types. researchgate.net
Identification of Biomarkers for Response and Resistance
Identifying biomarkers that predict response to this compound, both as a monotherapy (if applicable) and in combination regimens, is crucial for optimizing its clinical application. Biomarkers can help select patient populations most likely to benefit and identify those who may develop resistance. While the provided information specifically links this compound to PARP-1 inhibition and its synergy with DNA-damaging agents like TMZ and irinotecan, which are relevant in contexts of DNA repair deficiencies, further research is needed to define specific predictive biomarkers for this compound. aacrjournals.orgaacrjournals.orgcapes.gov.br
In the broader context of PARP inhibitors, biomarkers related to homologous recombination deficiency (HRD), such as BRCA1/2 mutations, are established predictors of response. cancernetwork.comspandidos-publications.com However, PARP inhibitors can also show activity in tumors without these specific mutations, often referred to as having "BRCAness". cancernetwork.comspandidos-publications.com Future studies with this compound should aim to identify a wider range of biomarkers, potentially including other DNA repair pathway alterations, genomic signatures, or even markers within the tumor microenvironment, that correlate with sensitivity or resistance to this compound-based therapies. nih.govchampionsoncology.comnih.gov Understanding the mechanisms of acquired resistance to PARP inhibitors is also critical for developing strategies to overcome it, and identifying biomarkers associated with resistance mechanisms would be invaluable. researchgate.net
Comparative Studies with Other PARP Inhibitors
Comparative studies evaluating the efficacy and characteristics of this compound against other established and investigational PARP inhibitors are essential for positioning it within the therapeutic landscape. While the provided information highlights preclinical successes of this compound, particularly its oral efficacy and activity in various tumor models and combinations, a direct comparison with other agents like olaparib (B1684210), niraparib, rucaparib, veliparib, and talazoparib (B560058) in relevant preclinical and potentially future clinical settings would be beneficial. aacrjournals.orgcancernetwork.com
Such studies could assess differences in potency, specificity for PARP isoforms, pharmacokinetic profiles (including oral bioavailability and brain penetration, where this compound has shown promise), efficacy in various tumor types and genetic contexts, and potential for combination therapies. aacrjournals.orgresearchgate.net Comparing the ability to induce PARP trapping, a mechanism contributing to the cytotoxicity of some PARP inhibitors, would also be relevant. frontiersin.org These comparisons would help determine the unique advantages and potential niches for this compound.
Translational Research Pathways and Clinical Implications
Translational research is critical to bridge the gap between preclinical findings and clinical application for this compound. nih.govleicabiosystems.comarvojournals.org The promising preclinical data, including efficacy in various cancer models and synergy with established therapies, provide a strong rationale for advancing this compound through the translational pipeline. aacrjournals.orgcancernetwork.comaacrjournals.orgcapes.gov.brfrontiersin.org
Future translational research should focus on:
Further validating preclinical findings in relevant model systems that closely mimic human disease. nih.gov
Conducting rigorous pharmacokinetic and pharmacodynamic studies to understand how this compound behaves in biological systems and its effects on target engagement and downstream pathways. aacrjournals.orgresearchgate.netresearchgate.net
Identifying and validating biomarkers that can predict response, monitor activity, and potentially identify resistance mechanisms in a clinical setting. nih.govchampionsoncology.comnih.gov
Designing and conducting clinical trials to evaluate the safety and efficacy of this compound, initially likely in patient populations where preclinical data suggest the greatest potential benefit, such as certain solid tumors or in combination with specific chemotherapies or radiotherapy. aacrjournals.orgcancernetwork.comaacrjournals.orgcapes.gov.brfrontiersin.org
Exploring its potential in non-oncology indications where PARP inhibition has shown promise, such as inflammatory conditions, given some preclinical data on this compound's anti-inflammatory effects. researchgate.netnih.govpatsnap.com
Q & A
Q. What is the molecular mechanism by which GPI 15427 enhances the efficacy of Top1 inhibitors in colon cancer treatment?
this compound, a poly(ADP-ribose) polymerase (PARP) inhibitor, potentiates the cytotoxicity of Top1 poisons like irinotecan by disrupting PARP-1-mediated DNA repair pathways. Experimental studies on HCT116 colon cancer cells demonstrate that this compound inhibits PARP-1 activity, leading to the accumulation of DNA damage and apoptosis when combined with SN-38 (the active metabolite of irinotecan). Researchers should validate PARP-1 inhibition using Western blotting for PARylation and comet assays to quantify DNA strand breaks .
Q. What experimental models are most appropriate for initial testing of this compound's chemosensitizing effects?
In vitro models such as HCT116 (MLH1-deficient) and HCT116+3 (MLH1-proficient) cell lines are recommended for assessing this compound's efficacy. These models allow controlled evaluation of PARP-1 expression levels and MLH1 status, critical variables influencing drug response. For in vivo validation, murine xenograft models using these cell lines can assess tumor regression and toxicity profiles. Ensure replication of dosing schedules (e.g., this compound administered 1 hour post-chemotherapy) to mirror clinical protocols .
Q. How should researchers quantify PARP-1 expression levels to interpret this compound's efficacy?
Use quantitative methods such as flow cytometry, immunohistochemistry, or qPCR to measure baseline PARP-1 expression in cell lines or tumor samples. Note that even low PARP-1 levels (as in HCT116+3 cells) may permit chemosensitization, contrasting with PARP-1-null models (e.g., PARP-1-/- MEFs), where no enhancement is observed. Normalize data to housekeeping genes/proteins and include controls for PARP activity assays .
Advanced Research Questions
Q. What methodological considerations are critical when designing combination therapies involving this compound and irinotecan?
Key factors include:
- Temporal administration : this compound should be administered after Top1 inhibitors to maximize DNA damage retention.
- Dose optimization : Conduct dose-response curves to identify synergistic ratios (e.g., using Chou-Talalay synergy analysis).
- Resistance markers : Monitor MLH1 status and Top1 expression, as low Top1 levels correlate with resistance.
- Toxicity profiling : Assess gastrointestinal and hematopoietic toxicity in preclinical models to guide clinical trial design .
Q. How can researchers resolve contradictions in PARP-1 inhibitor efficacy across different cell lines, such as HCT116+3 versus PARP-1-/- MEFs?
Contradictions arise from differences in PARP-1 expression thresholds and compensatory DNA repair mechanisms. To address this:
- Stratify models by PARP-1 expression : Use CRISPR-edited cell lines with graded PARP-1 levels.
- Evaluate backup repair pathways : Assess homologous recombination (HR) proficiency via RAD51 foci formation assays.
- Leverage omics data : Integrate transcriptomic/proteomic profiles to identify biomarkers (e.g., MLH1, Top1) that predict this compound responsiveness .
Q. What statistical approaches are recommended for analyzing synergistic effects in this compound combination studies?
Employ combination index (CI) calculations using the Chou-Talalay method, where CI < 1 indicates synergy. For in vivo studies, use Kaplan-Meier survival analysis with log-rank tests to compare treatment arms. Address variability by powering studies with adequate sample sizes (n ≥ 6 per group) and applying ANOVA for multi-group comparisons. Report confidence intervals and p-values with corrections for multiple hypotheses .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility when replicating this compound studies in PARP-1-low environments?
- Detailed protocols : Publish step-by-step methodologies for PARP activity assays and drug administration schedules.
- Data transparency : Share raw flow cytometry, comet assay, and survival data in supplementary materials.
- Cell line authentication : Use STR profiling to confirm HCT116/HCT116+3 lineage and routinely test for mycoplasma .
Q. What strategies mitigate bias in preclinical evaluations of this compound?
- Blinded studies : Assign treatment groups randomly and analyze data without knowledge of group labels.
- Negative controls : Include untreated and PARP inhibitor-only arms to isolate combination effects.
- Independent replication : Collaborate with external labs to validate findings, adhering to FAIR data principles .
Ethical and Translational Considerations
Q. How should researchers address ethical challenges in translating this compound to clinical trials?
- Preclinical rigor : Ensure robust efficacy/toxicity data across multiple models before Phase I trials.
- Informed consent frameworks : Design trial protocols that disclose PARP inhibitor risks (e.g., myelosuppression).
- Equitable recruitment : Include diverse populations to assess genetic variability in PARP-1/MLH1 expression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
